![molecular formula C26H31NO2 B1389458 3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline CAS No. 1040688-93-4](/img/structure/B1389458.png)
3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzyloxy and phenoxy groups, and the attachment of these groups to the aniline base. The exact methods would depend on the specific reactions used .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzylic and phenolic compounds are known to undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .Mechanism of Action
Target of Action
The compound’s structure suggests it might interact with proteins or enzymes in the body that have affinity for aromatic compounds .
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position, which is the carbon atom next to the aromatic ring . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The compound might also participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Given its potential to undergo suzuki–miyaura cross-coupling , it might be involved in the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways.
Result of Action
Its potential to form carbon-carbon bonds via suzuki–miyaura cross-coupling could lead to the synthesis of new organic compounds.
Safety and Hazards
Future Directions
The future directions for research involving this compound would depend on its properties and potential applications. It could be used as a starting material or intermediate in the synthesis of other compounds, or it could have potential applications in fields like medicinal chemistry or materials science .
properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)propyl]-3-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-4-20(2)25-15-8-9-16-26(25)29-21(3)18-27-23-13-10-14-24(17-23)28-19-22-11-6-5-7-12-22/h5-17,20-21,27H,4,18-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFCYMBKLIIZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)CNC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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